![molecular formula C13H11ClO4 B11724545 5-[(2-Methoxyphenoxy)methyl]-2-furoyl chloride](/img/structure/B11724545.png)
5-[(2-Methoxyphenoxy)methyl]-2-furoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2-Methoxyphenoxy)methyl]-2-furoyl chloride is a chemical compound with the molecular formula C13H11ClO4. It is known for its unique structure, which includes a furoyl chloride group attached to a methoxyphenoxy methyl group.
Preparation Methods
The synthesis of 5-[(2-Methoxyphenoxy)methyl]-2-furoyl chloride typically involves the reaction of 5-hydroxymethyl-2-furoic acid with 2-methoxyphenol in the presence of a suitable chlorinating agent. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
5-[(2-Methoxyphenoxy)methyl]-2-furoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The methoxyphenoxy methyl group can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or aldehydes.
Reduction Reactions: Reduction of the furoyl chloride group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or aldehydes.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide, while oxidation with potassium permanganate can produce a carboxylic acid .
Scientific Research Applications
5-[(2-Methoxyphenoxy)methyl]-2-furoyl chloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-[(2-Methoxyphenoxy)methyl]-2-furoyl chloride involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . In the context of anti-inflammatory effects, it may modulate the activity of inflammatory mediators and signaling pathways .
Comparison with Similar Compounds
5-[(2-Methoxyphenoxy)methyl]-2-furoyl chloride can be compared with other similar compounds, such as:
5-[(3-Methoxyphenoxy)methyl]-2-furoate: This compound has a similar structure but differs in the position of the methoxy group on the phenoxy ring.
2-Furancarbonyl chloride, 5-[(2-methoxyphenoxy)methyl]: This compound is closely related but has different substituents on the furoyl chloride group.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties .
Properties
Molecular Formula |
C13H11ClO4 |
|---|---|
Molecular Weight |
266.67 g/mol |
IUPAC Name |
5-[(2-methoxyphenoxy)methyl]furan-2-carbonyl chloride |
InChI |
InChI=1S/C13H11ClO4/c1-16-10-4-2-3-5-11(10)17-8-9-6-7-12(18-9)13(14)15/h2-7H,8H2,1H3 |
InChI Key |
KKYSWERZCQIEJL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCC2=CC=C(O2)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


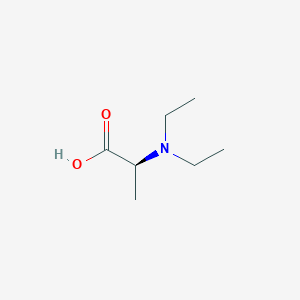
![N-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]propanamide](/img/structure/B11724466.png)
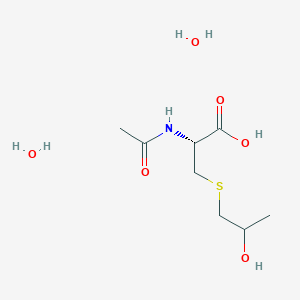
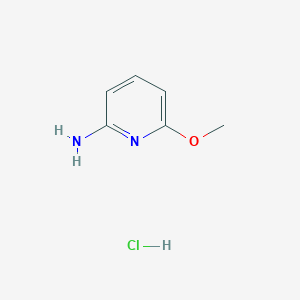
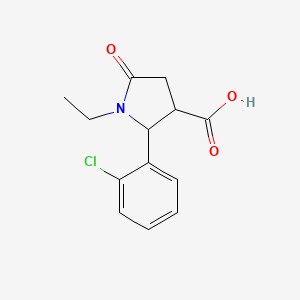
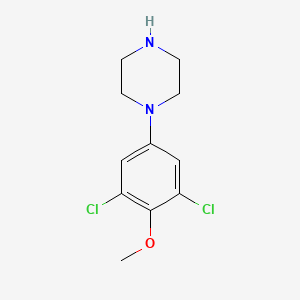
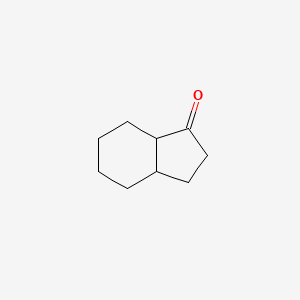
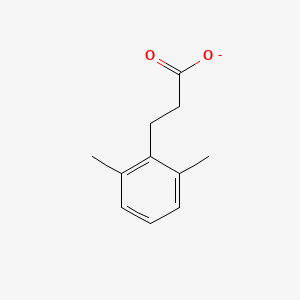
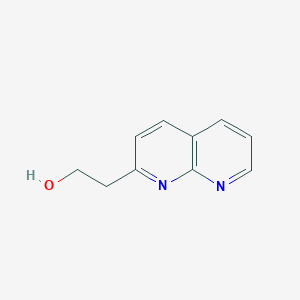
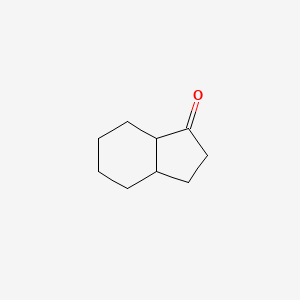
![1-[(2S,3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B11724524.png)
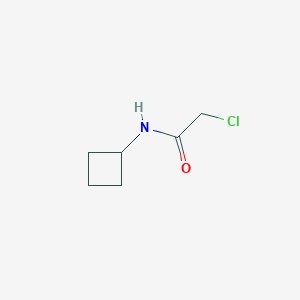
![1-[(4-Fluorophenyl)methylidene]-2-{thieno[2,3-d]pyrimidin-4-yl}hydrazine](/img/structure/B11724530.png)
![2-cyano-3-{2,5-dimethyl-1-[(oxolan-2-yl)methyl]-1H-pyrrol-3-yl}prop-2-enoic acid](/img/structure/B11724537.png)
